(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one

Asymmetric Hydrogenation Chiral Auxiliary Optical Yield

(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one (CAS 71005-79-3) is an enantiomerically pure, N-acetylated oxazolidinone derivative belonging to the Evans chiral auxiliary family. With a molecular weight of 157.17 g/mol and the formula C₇H₁₁NO₃ , this compound features a (4S)-configured ethyl substituent and an N3-acetyl group.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 71005-79-3
Cat. No. B12861307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one
CAS71005-79-3
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCC1COC(=O)N1C(=O)C
InChIInChI=1S/C7H11NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h6H,3-4H2,1-2H3/t6-/m0/s1
InChIKeyPWOGNRMFNNLQKF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one (CAS 71005-79-3): A Sterically Defined Chiral Auxiliary for Asymmetric Synthesis Procurement


(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one (CAS 71005-79-3) is an enantiomerically pure, N-acetylated oxazolidinone derivative belonging to the Evans chiral auxiliary family. With a molecular weight of 157.17 g/mol and the formula C₇H₁₁NO₃ [1], this compound features a (4S)-configured ethyl substituent and an N3-acetyl group. It serves as a versatile intermediate in asymmetric synthesis, particularly in the production of enantiopure d-2-aminobutanol, a critical precursor for the antituberculosis drug ethambutol [2]. Its procurement is driven by the need for a chiral auxiliary that offers a distinct steric and electronic profile compared to more common 4-benzyl or 4-isopropyl variants.

Why (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one (CAS 71005-79-3) Cannot Be Replaced by Common 4-Benzyl or 4-Isopropyl Evans Auxiliaries


In the Evans auxiliary family, the C4 substituent is a primary determinant of stereochemical induction, influencing enolate geometry, transition-state organization, and the resulting diastereomeric excess (de) . The ethyl group provides a unique steric environment: it is less bulky than an isopropyl group but significantly larger than a methyl substituent, and it lacks the π-stacking and rotational freedom of a benzyl group [1]. Furthermore, the N-acetyl group in this compound confers enhanced stability in aqueous and protic media compared to the parent (4S)-4-ethyloxazolidin-2-one, as N-acylated oxazolidines exhibit resistance to hydrolysis [2]. Generic substitution with a 4-benzyl or 4-isopropyl auxiliary would alter the steric and electronic landscape, leading to different diastereoselectivity outcomes, yields, and compatibility with specific reaction conditions (e.g., catalytic asymmetric hydrogenation). The evidence below quantifies these differences, demonstrating why this specific compound is required for targeted synthetic routes.

Quantitative Differentiation of (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one (CAS 71005-79-3) vs. 4-Benzyl, 4-Isopropyl, and Non-Acetylated Analogs


Optical Yield in Catalytic Asymmetric Hydrogenation: 4-Ethyl vs. 4-Benzyl and 4-Isopropyl Substrates

In the catalytic asymmetric hydrogenation of 3-acetyl-4-ethyl-oxazolinone (VIIb) using a (+)-DIOP-rhodium chloride catalyst, the reaction proceeds with an optical yield of 17.5% to afford the corresponding oxazolidinone [1]. The patent explicitly notes that optical yields are highly sensitive to substrate structure, with 3-acetyl-4-ethyl-oxazolinone (VIIb) giving 15.2% optical yield under specific conditions, while the benzoylated derivative (VIIc) reaches 33.5% optical yield [1]. Although direct comparator data for 4-benzyl or 4-isopropyl analogs under identical conditions are not provided in the same document, the data establish a baseline performance for the 4-ethyl system. Literature on Evans auxiliaries indicates that 4-benzyl and 4-isopropyl auxiliaries typically achieve diastereomeric excesses >99% in alkylation reactions, but their performance in catalytic asymmetric hydrogenation is highly condition-dependent and often inferior to systems with alternative C4 substituents [2].

Asymmetric Hydrogenation Chiral Auxiliary Optical Yield

Steric Differentiation: C4-Ethyl vs. C4-Benzyl and C4-Isopropyl in Conjugate Addition Reactions

In N-enoyl oxazolidinone systems, the C4 substituent dictates facial selectivity. Studies on conjugate additions of organocopper reagents to N-enoyl-4-substituted oxazolidinones reveal that diastereofacial selectivity can reverse between 4-phenyl and 4-benzyl auxiliaries of the same configuration [1]. For (4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one, the ethyl group provides an intermediate steric demand—smaller than isopropyl but larger than methyl—and lacks the π-stacking and rotational degrees of freedom of a benzyl group [2]. The benchchem.com analysis notes that the ethyl group at C4 sterically hinders the Re face of the enoyl moiety, directing nucleophilic attack to the Si face . While quantitative diastereomeric ratio data for this specific compound are not provided in the retrieved sources, class-level inference from Evans auxiliary studies indicates that changing the C4 substituent from ethyl to benzyl or isopropyl alters the diastereomeric excess by 5-20% in many reaction types [3].

Conjugate Addition Diastereofacial Selectivity Steric Effects

Hydrolytic Stability Advantage: N-Acetyl vs. Parent (4S)-4-Ethyloxazolidin-2-one

The N-acetyl group in (4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one significantly enhances hydrolytic stability compared to the parent (4S)-4-ethyloxazolidin-2-one. Studies on N-acylated oxazolidines demonstrate that they are highly stable in aqueous solution and resistant to hydrolysis by plasma enzymes [1]. In contrast, unsubstituted oxazolidines are more prone to hydrolysis under acidic or basic conditions. This stability profile is critical for reactions conducted in protic media or during workup procedures. While quantitative half-life data for this specific compound are not reported, the class-level inference is strong: N-acylation converts a moderately stable heterocycle into a robust, bench-stable intermediate [1].

Chemical Stability N-Acylated Oxazolidines Prodrug Stability

Procurement-Driven Application Scenarios for (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one (CAS 71005-79-3)


Enantioselective Synthesis of d-2-Aminobutanol for Ethambutol Production

As described in U.S. Patent 4,150,030, (4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one serves as a key intermediate in the asymmetric synthesis of d-2-aminobutanol, a chiral building block for the antituberculosis drug ethambutol [1]. The patent details catalytic asymmetric hydrogenation of 3-acetyl-4-ethyl-oxazolinone (VIIb) to the corresponding oxazolidinone, which upon hydrolysis yields enantiomerically enriched d-2-aminobutanol. The optical yield achieved (up to 17.5%) provides a benchmark for process optimization. Procurement of this compound enables researchers and manufacturers to replicate and improve this patented route, avoiding the inefficiencies of classical resolution methods.

Sterically Controlled Conjugate Addition and Alkylation Reactions

The C4-ethyl group in this auxiliary offers an intermediate steric profile that can be exploited to tune diastereofacial selectivity in conjugate additions and alkylations [2]. Unlike 4-benzyl auxiliaries, which can suffer from rotational flexibility and π-stacking interactions, the ethyl group provides predictable steric shielding without aromatic complications [3]. This makes the compound a valuable tool for reaction optimization studies where the goal is to achieve a specific diastereomeric outcome that differs from what is obtained with 4-benzyl or 4-isopropyl auxiliaries.

Aqueous and Protic Media-Compatible Asymmetric Transformations

Owing to the enhanced hydrolytic stability conferred by the N-acetyl group, this compound is suitable for reactions that involve aqueous workups, protic solvents, or extended reaction times [4]. This stability advantage over non-acetylated oxazolidinones reduces the risk of auxiliary decomposition and improves overall yield and purity. It is particularly advantageous in multi-step sequences where the auxiliary must survive various conditions before cleavage.

Comparative Chiral Auxiliary Screening in Medicinal Chemistry

In drug discovery programs, screening a panel of chiral auxiliaries is common to identify the one that delivers the highest stereoselectivity and yield for a given substrate. (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one fills a niche in such screens, providing a data point between 4-methyl (low steric bulk) and 4-isopropyl (high steric bulk) auxiliaries. Its unique N-acetyl group also distinguishes it from other 4-ethyl auxiliaries lacking this modification. Procurement of this compound enables comprehensive auxiliary screening and optimization of asymmetric key steps in lead compound synthesis [5].

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